1-(2-Amino-3-bromo-5-methoxyphenyl)ethan-1-one
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Overview
Description
1-(2-Amino-3-bromo-5-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H10BrNO2. It is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, along with an ethanone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-bromo-5-methoxyphenyl)ethan-1-one typically involves the bromination of 2-amino-5-methoxyacetophenone. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-bromo-5-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups in place of the bromine atom .
Scientific Research Applications
1-(2-Amino-3-bromo-5-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-bromo-5-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group and bromine atom play crucial roles in its reactivity and binding affinity. The compound may act as an agonist or antagonist of certain receptors, influencing biological processes such as signal transduction and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-2-methoxyphenyl)ethanone: Similar structure but lacks the amino group.
1-(2-Amino-5-bromo-3-methoxyphenyl)ethanone: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
1-(2-Amino-3-bromo-5-methoxyphenyl)ethan-1-one is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10BrNO2 |
---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
1-(2-amino-3-bromo-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10BrNO2/c1-5(12)7-3-6(13-2)4-8(10)9(7)11/h3-4H,11H2,1-2H3 |
InChI Key |
BDLMJKUDIBHLEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)OC)Br)N |
Origin of Product |
United States |
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